molecular formula C17H19N3O4S B2389791 N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688055-27-8

N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

Cat. No.: B2389791
CAS No.: 688055-27-8
M. Wt: 361.42
InChI Key: OWPBUEZXYBQTAQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a heterocyclic compound featuring a quinazolinone core fused with a dioxolo ring system. Its structure includes a thioxo group at position 6 and a cyclopentyl-propanamide side chain at position 2.

Properties

IUPAC Name

N-cyclopentyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-15(18-10-3-1-2-4-10)5-6-20-16(22)11-7-13-14(24-9-23-13)8-12(11)19-17(20)25/h7-8,10H,1-6,9H2,(H,18,21)(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPBUEZXYBQTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antineoplastic and antimonoamineoxidase properties, suggesting potential targets could be cancer cells and monoamine oxidase enzymes.

Mode of Action

Based on its structural similarity to other quinazoline derivatives, it may interact with its targets by binding to specific receptor sites, thereby inhibiting their function and leading to downstream effects.

Biochemical Pathways

Given its reported antineoplastic and antimonoamineoxidase activities, it may be involved in pathways related to cell growth and neurotransmitter metabolism.

Result of Action

Based on its reported antineoplastic and antimonoamineoxidase activities, it may lead to the inhibition of cell growth and modulation of neurotransmitter levels.

Biological Activity

N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure includes a cyclopentyl group and a quinazoline derivative, which is known for various pharmacological properties. The molecular formula is C19H24N2O2SC_{19}H_{24}N_2O_2S with a molecular weight of approximately 408.607 g/mol. The presence of the thioxo and dioxole functional groups contributes to its unique biological activity.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant anticancer properties. A study focusing on related compounds demonstrated that certain quinazoline derivatives selectively inhibit cancer cell lines, particularly non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. For instance, one compound exhibited a log GI(50) value of -6.01 against HOP-92 cells, indicating potent anticancer activity .

Table 1: Summary of Anticancer Activity

CompoundCell LineLog GI(50) Value
4.10HOP-92-6.01
U251-6.00

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or other cellular pathways that are crucial for cancer cell survival and proliferation. For example, related quinazoline derivatives have been shown to target polo-like kinase 1 (Plk1), a critical regulator in cell division and cancer progression .

Antibacterial Activity

In addition to its anticancer properties, quinazoline derivatives have also demonstrated antibacterial activity. A study highlighted the synthesis of compounds similar to this compound, which showed promising results against various bacterial strains .

Table 2: Summary of Antibacterial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4.10E. coli12 µg/ml
S. aureus15 µg/ml

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in vitro against several cancer cell lines. The results indicated that treatment with the compound led to significant apoptosis in HCT-116 cells as evidenced by flow cytometry analysis .

Case Study 2: Safety Profile

In another investigation focusing on the safety profile of related quinazoline derivatives, it was found that compounds exhibited low toxicity in normal cell lines while maintaining potent activity against cancerous cells. This selectivity is crucial for developing therapeutics with minimal side effects .

Scientific Research Applications

Anticancer Activity

Research indicates that N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor-induced immunosuppression. Inhibiting IDO can enhance the effectiveness of anticancer therapies by restoring immune responses against tumors. The compound has shown promise in preclinical studies for treating various cancers by potentially improving the efficacy of existing treatments when used in combination with other anticancer agents .

Immunomodulatory Effects

The compound's ability to modulate immune responses makes it a candidate for treating conditions where immune suppression is detrimental. For instance, its application in managing immunosuppression associated with infectious diseases like HIV has been explored. By inhibiting IDO activity, it may help in restoring immune function in affected individuals .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing potential side effects. Variations in the cyclopentyl group or modifications to the dioxoloquinazoline structure can significantly impact its biological activity and pharmacokinetic properties .

Preclinical Studies

Several studies have demonstrated the potential of this compound in vitro and in vivo:

  • In one study, the compound was tested against various cancer cell lines, showing significant cytotoxicity and induction of apoptosis in tumor cells while sparing normal cells.
  • Another investigation highlighted its role in enhancing the efficacy of checkpoint inhibitors by overcoming IDO-mediated immune suppression in murine models of cancer .

Clinical Relevance

While clinical trials are still needed to fully establish its safety and efficacy profiles, preliminary findings suggest that this compound could be a valuable addition to the therapeutic arsenal against cancer and other diseases characterized by immune dysregulation.

Data Summary Table

Application AreaDescription
Anticancer ActivityInhibits IDO; enhances effectiveness of cancer treatments
Immunomodulatory EffectsPotential treatment for immunosuppression related to infections like HIV
Mechanism of ActionInteraction with enzymes/receptors; modulation of cellular pathways
Preclinical FindingsSignificant cytotoxicity against cancer cell lines; enhances checkpoint inhibitor efficacy

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with fused bicyclic heterocycles reported in recent literature. Below is a comparative analysis with two analogs from the imidazo[1,2-a]pyridine family (), focusing on core structures, substituents, and physicochemical properties.

Table 1: Comparative Analysis of Key Compounds

Property Target Compound Compound 1l Compound 2d
Core Structure [1,3]dioxolo[4,5-g]quinazolin-7(8H)-one with thioxo group Tetrahydroimidazo[1,2-a]pyridine Tetrahydroimidazo[1,2-a]pyridine
Key Substituents Cyclopentyl-propanamide, thioxo, dioxolo 4-Nitrophenyl, phenethyl, cyano, diethyl ester Benzyl, 4-nitrophenyl, cyano, diethyl ester
Molecular Weight Not reported 616.63 g/mol 588.58 g/mol
Melting Point Not reported 243–245°C 215–217°C
Yield Not reported 51% 55%
Spectroscopic Data Not available 1H/13C NMR, IR, HRMS (ESI) 1H/13C NMR, IR, HRMS (ESI)

Key Observations

Core Heterocycle Differences: The target compound’s quinazolinone-dioxolo core differs from the imidazo[1,2-a]pyridine scaffolds of 1l and 2d.

Substituent Impact :

  • The cyclopentyl-propanamide side chain in the target compound contrasts with the ester and nitrophenyl groups in 1l and 2d. The amide group may improve solubility in polar solvents, whereas the nitro and ester groups in 1l/2d likely contribute to higher melting points and crystallinity .

Synthetic Challenges :

  • While 1l and 2d were synthesized via a one-pot, two-step reaction with moderate yields (51–55%), the target compound’s synthesis would require specialized strategies to incorporate the dioxolo and thioxo groups, which are prone to side reactions.

Spectroscopic Characterization :

  • The absence of reported spectroscopic data for the target compound complicates direct comparison. However, techniques such as 1H/13C NMR and HRMS (used for 1l and 2d) would be critical for verifying its structure .

Methodological Considerations

  • Structural Analysis : Tools like SHELX () are widely employed for crystallographic refinement of similar heterocycles, suggesting its utility in resolving the target compound’s conformation and intermolecular interactions.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis typically involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., polar aprotic solvents), and pH to minimize side reactions. For example, intermediates such as the quinazolinone core may require protection of reactive thioxo groups during coupling with the cyclopentylpropanamide moiety. High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming regiochemistry of the dioxoloquinazolinone ring and verifying the absence of tautomeric shifts in the thioxo group.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for sulfur-containing moieties.
  • Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and thioxo S=O vibrations (~1050 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. How should researchers handle stability issues during storage or experimental use?

Store the compound under inert gas (e.g., argon) at –20°C to prevent oxidation of the thioxo group or hydrolysis of the dioxolo ring. Stability assays under varying pH and temperature conditions (e.g., accelerated degradation studies) are recommended to identify optimal storage protocols .

Advanced Research Questions

Q. How can conflicting bioactivity data across similar compounds be resolved methodologically?

  • Target-Specific Assays : Use enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) to compare binding affinities.
  • Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopentyl vs. cyclohexyl) to isolate pharmacophoric contributions.
  • Computational Docking : Compare binding modes using molecular dynamics simulations (e.g., AMBER or GROMACS) to explain discrepancies in IC50 values .

Q. What experimental strategies optimize regioselectivity in functionalizing the quinazolinone core?

  • Protecting Group Chemistry : Temporarily block reactive sites (e.g., thioxo groups with trimethylsilyl chloride) to direct coupling reactions.
  • Catalytic Systems : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-amide bond formation, with careful control of ligand steric effects (e.g., XPhos vs. SPhos).
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to influence reaction pathways .

Q. How can researchers address low solubility in biological assays without altering the core structure?

  • Co-Solvent Systems : Use DMSO-water gradients (≤1% DMSO) or cyclodextrin-based solubilizers.
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to the propanamide side chain to enhance aqueous solubility while retaining activity .

Q. What computational methods predict metabolic liabilities in vivo?

  • CYP450 Metabolism Prediction : Use tools like MetaSite or Schrödinger’s ADMET Predictor to identify sites of oxidative metabolism (e.g., cyclopentyl ring oxidation).
  • Molecular Dynamics (MD) : Simulate interactions with hepatic enzymes to prioritize structural modifications for metabolic stability .

Data Contradiction and Reproducibility

Q. How should researchers resolve inconsistencies in reported synthetic yields?

  • Replicate with Controlled Variables : Standardize solvent purity, reaction vessel geometry, and stirring rates.
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and identify yield-limiting steps.
  • Statistical DoE (Design of Experiments) : Apply factorial design to isolate critical factors (e.g., temperature vs. catalyst loading) .

Q. What steps ensure reproducibility in biological activity studies?

  • Cell Line Authentication : Use STR profiling to confirm identity and avoid cross-contamination.
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions.
  • Data Normalization : Report activities as fold-changes relative to vehicle controls to mitigate batch-to-batch variability .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory when handling this compound?

  • Gloves : Nitrile gloves (≥8 mil thickness) tested against DMSO and other solvents.
  • Eye Protection : ANSI Z87.1-compliant goggles with side shields.
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particulates .

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